lithium;1,2,3,4-tetrafluorobenzene-6-ide
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Overview
Description
Lithium;1,2,3,4-tetrafluorobenzene-6-ide is a chemical compound with the molecular formula C6HF4Li It is a derivative of tetrafluorobenzene, where lithium is bonded to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4-tetrafluorobenzene-6-ide typically involves the reaction of 1,2,3,4-tetrafluorobenzene with a lithium reagent. One common method is the direct lithiation of 1,2,3,4-tetrafluorobenzene using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors and controlled environments to maintain the purity and consistency of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,3,4-tetrafluorobenzene-6-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Lithium;1,2,3,4-tetrafluorobenzene-6-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of lithium;1,2,3,4-tetrafluorobenzene-6-ide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions, facilitating the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrafluorobenzene: The parent compound without the lithium atom.
Lithium Phenylide: Another lithium-substituted aromatic compound.
Uniqueness
Lithium;1,2,3,4-tetrafluorobenzene-6-ide is unique due to the presence of both lithium and multiple fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable reagent in various chemical transformations and applications .
Properties
CAS No. |
22872-42-0 |
---|---|
Molecular Formula |
C6HF4Li |
Molecular Weight |
156.0 g/mol |
IUPAC Name |
lithium;1,2,3,4-tetrafluorobenzene-6-ide |
InChI |
InChI=1S/C6HF4.Li/c7-3-1-2-4(8)6(10)5(3)9;/h1H;/q-1;+1 |
InChI Key |
MRUUJFUFDLFNAL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=[C-]C(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
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